Dipyrrolyldiketone
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Overview
Description
Dipyrrolyldiketone is a compound characterized by its two pyrrole rings connected through a diketone bridge. This compound is known for its unique electronic properties and its ability to form complexes with various metals, making it a valuable building block in the field of supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipyrrolyldiketone can be synthesized through various methods, including the selective iodination at the α-pyrrole positions of this compound BF2 complexes . This process involves the use of specific reagents and conditions to achieve the desired substitution patterns.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves the use of advanced organic synthesis techniques and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dipyrrolyldiketone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration and various halogens for halogenation . The conditions for these reactions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can lead to the formation of nitro-substituted derivatives, which have unique electronic properties .
Scientific Research Applications
Dipyrrolyldiketone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dipyrrolyldiketone involves its ability to form stable complexes with anions through hydrogen bonding interactions with the pyrrole NH groups and the diketone carbonyl groups . This interaction alters the electronic properties of the compound, making it useful in various applications such as sensors and molecular machines .
Comparison with Similar Compounds
Similar Compounds
Boron-dipyrromethenes (BODIPYs): Known for their high fluorescence quantum yields and chemical stability.
Indole-based π-electronic molecules: Used for their anion-binding behavior and formation of helical structures.
Uniqueness
Dipyrrolyldiketone stands out due to its ability to form planar anion complexes and its versatility in forming various supramolecular assemblies . Its unique electronic properties and ability to undergo a wide range of chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
643-78-7 |
---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1,2-bis(1H-pyrrol-2-yl)ethane-1,2-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9(7-3-1-5-11-7)10(14)8-4-2-6-12-8/h1-6,11-12H |
InChI Key |
CNYOKYNQIFHEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(=O)C2=CC=CN2 |
Origin of Product |
United States |
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